molecular formula C5H9N3O B066440 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one CAS No. 195045-33-1

6-Amino-3-methyl-1,4-dihydropyrimidin-2-one

Cat. No.: B066440
CAS No.: 195045-33-1
M. Wt: 127.14 g/mol
InChI Key: LFFRYBLBZIXLJK-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-1,4-dihydropyrimidin-2-one is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications. The structure of this compound includes a pyrimidine ring with an amino group at the 6th position, a methyl group at the 3rd position, and a keto group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one can be achieved through the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. This reaction is typically carried out under acidic conditions. For instance, the use of hydrochloric acid as a catalyst in ethanol solvent is a common method . Additionally, green chemistry approaches have been developed, such as using Montmorillonite-KSF as a reusable and heterogeneous catalyst under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound often involves the same Biginelli reaction but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidinones and their derivatives, which can exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

    2-Aminopyrimidin-4-one: This compound shares a similar pyrimidine structure but lacks the methyl group at the 3rd position.

    6-Methyl-2-oxo-1,2-dihydropyrimidin-4-amine: This compound has a similar structure but with different substituents at the 2nd and 4th positions.

Uniqueness: 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group, a methyl group, and a keto group in the pyrimidine ring makes it a versatile compound in various applications .

Properties

IUPAC Name

6-amino-3-methyl-1,4-dihydropyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-3-2-4(6)7-5(8)9/h2H,3,6H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFRYBLBZIXLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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